8-Chloroquinoline-5-carbonitrile
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Overview
Description
8-Chloroquinoline-5-carbonitrile is a chemical compound belonging to the quinoline family, characterized by a chlorine atom at the 8th position and a cyano group at the 5th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the chloromethylation of 8-hydroxyquinoline to produce 5-chloromethyl-8-hydroxyquinoline, which is then reacted with appropriate reagents to introduce the cyano group .
Industrial Production Methods
Industrial production methods for 8-Chloroquinoline-5-carbonitrile often utilize solvent-free conditions and microwave-assisted synthesis to enhance reaction efficiency and yield. These methods are designed to be environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
8-Chloroquinoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 8-Aminoquinoline-5-carbonitrile.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloroquinoline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer and antimalarial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Chloroquinoline-5-carbonitrile involves its interaction with various molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.
8-Hydroxyquinoline: A precursor in the synthesis of 8-Chloroquinoline-5-carbonitrile.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and cyano groups on the quinoline ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C10H5ClN2 |
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Molecular Weight |
188.61 g/mol |
IUPAC Name |
8-chloroquinoline-5-carbonitrile |
InChI |
InChI=1S/C10H5ClN2/c11-9-4-3-7(6-12)8-2-1-5-13-10(8)9/h1-5H |
InChI Key |
KTHBXIUNNDAPBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)C#N |
Origin of Product |
United States |
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